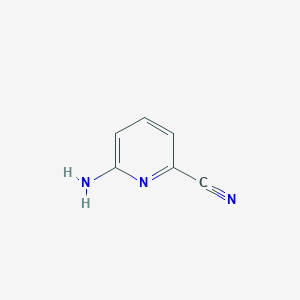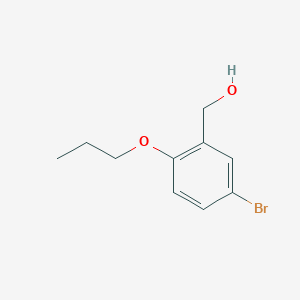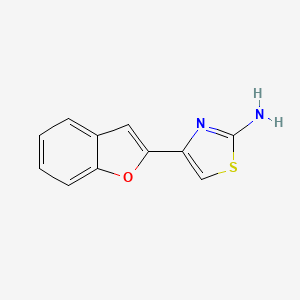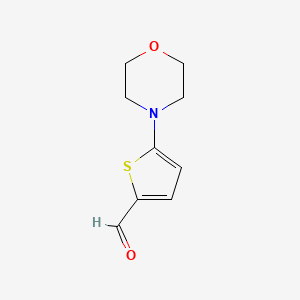
6-Aminopicolinonitrile
Übersicht
Beschreibung
6-Aminopicolinonitrile, also referred to as a derivative of 6-aminopicolinic acid (APH), is a compound that has been studied for its potential in various chemical applications. The research on this compound includes investigations into its thermal and calorimetric properties, as well as its ability to form metal complexes which can be relevant in biochemical processes.
Synthesis Analysis
Although the provided papers do not detail the synthesis of 6-aminopicolinonitrile directly, they do discuss related compounds and their interactions. For instance, the metal derivatives of 6-aminopicolinic acid have been synthesized and studied, indicating that similar methods could potentially be applied to 6-aminopicolinonitrile .
Molecular Structure Analysis
The molecular structure of 6-aminopicolinonitrile and its derivatives is crucial for understanding their chemical behavior. The planarized structure of related compounds, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), has been shown to facilitate intramolecular charge transfer (ICT) and dual fluorescence, which could be an important property of 6-aminopicolinonitrile as well .
Chemical Reactions Analysis
The chemical reactions involving 6-aminopicolinonitrile derivatives, particularly their metal complexes, have been explored. These reactions include decarboxylation, deamination, and carbonation processes that lead to the decomposition of the organic fragments of the molecules, ultimately resulting in metal or metal oxides . Additionally, 3-aminopicolinate, a related compound, has been shown to act as a metal-complexing activator of enzymes, suggesting that 6-aminopicolinonitrile could also participate in similar biochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminopicolinonitrile derivatives have been investigated using techniques such as TG-DTA and DSC methods. These studies have provided insights into the thermal behavior of these compounds, revealing their decomposition processes and the values of transition enthalpy . The solvatochromic measurements of related compounds have also been used to determine dipole moments, which are indicative of the molecule's polarity and could be relevant for understanding the properties of 6-aminopicolinonitrile .
Wissenschaftliche Forschungsanwendungen
Applications in Medicine and Biology
Antimalarial Therapy : 8-Aminoquinoline therapy for latent malaria shows the significance of 8-aminoquinolines in clinical and public health contexts. These compounds have been crucial in the fight against endemic malaria (Baird, 2019).
Antimicrobial Activity : Synthesis and screening of various aminopicoline derivatives have demonstrated significant antibacterial activities, highlighting their potential in antimicrobial research (Mulwad & Mayekar, 2007).
Amino Acid Research : The study of dihydrodipicolinate synthase from pea provides insights into lysine biosynthesis, with implications for biological research involving amino acids (Dereppe et al., 1992).
Chemical Synthesis and Applications
Ligand Chemistry : Research on sterically crowded isoindoline pincer ligands, involving the reaction of aminopyridines with phthalonitrile, contributes to the development of novel ligands in coordination chemistry (Dietrich et al., 2005).
Fluorescent Security Markers : The development of fluorescent nanoparticles from 6-alkoxy-2-amino-3,5-pyridinedicarbonitriles as security markers for paper documents is an innovative application in material science (Basta et al., 2014).
Physiological and Metabolic Effects
- Nutritional Studies in Animals : Effects of organic chromium sources on lipid metabolism, antioxidant status, and amino acid profiles in broilers highlight the metabolic implications of chromium compounds, including those related to aminoquinolines (Han et al., 2020).
Safety And Hazards
The safety data sheet for 6-Aminopicolinonitrile indicates that it is classified as Acute toxicity, oral (Category 4), H302 . This means it is harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Eigenschaften
IUPAC Name |
6-aminopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQSBNSABUZDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340374 | |
| Record name | 6-Aminopicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopicolinonitrile | |
CAS RN |
370556-44-8 | |
| Record name | 6-Aminopicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminopyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetate](/img/structure/B1332300.png)







![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

